

Application Notes and Protocols for the Quantification of (+)-Carnegine

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Compound of Interest

Compound Name: (+)-Carnegine

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating analytical standards for the quantification of **(+)-Carnegine**. The protocols outlined below are based on established analytical techniques for similar alkaloid compounds and can be adapted and optimized for specific laboratory instrumentation and matrices.

Introduction

(+)-Carnegine, also known as pectenine, is a tetrahydroisoquinoline alkaloid found in various cacti species.^[1] Its pharmacological activity, including potential monoamine oxidase A (MAO-A) inhibition, necessitates the development of robust and reliable analytical methods for its quantification in various samples, including biological matrices and pharmaceutical formulations.^[1] These protocols describe the preparation of a **(+)-Carnegine** analytical standard and its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation and Characterization of (+)-Carnegine Analytical Standard

A well-characterized analytical standard is fundamental for accurate quantification.

Synthesis and Purification

While the synthesis of Carnegine was established in 1929, for the preparation of a reference standard, a modern synthetic route with high purity yield is recommended.^[1] A potential synthetic approach involves the Bischler-Napieralski reaction followed by reduction and N-methylation.

Protocol for Synthesis (Conceptual):

- Starting Materials: 3,4-dimethoxyphenethylamine and acetaldehyde.
- Step 1: Amide Formation: React 3,4-dimethoxyphenethylamine with an acetylating agent to form the corresponding N-acetyl derivative.
- Step 2: Cyclization (Bischler-Napieralski reaction): Treat the N-acetyl derivative with a dehydrating agent such as phosphorus oxychloride to induce cyclization and form the dihydroisoquinoline intermediate.
- Step 3: Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride to yield the tetrahydroisoquinoline core.
- Step 4: N-methylation: Introduce the N-methyl group using a methylating agent such as methyl iodide to obtain (+/-)-Carnegine.
- Chiral Resolution: Separate the enantiomers using chiral chromatography or diastereomeric salt formation to isolate the desired **(+)-Carnegine**.
- Purification: Purify the final product using column chromatography or recrystallization.

Note: The synthesis of isotopically labeled Carnegine (e.g., with ¹³C or ²H) is recommended for use as an internal standard in mass spectrometry-based quantification to improve accuracy.^{[2][3]}

Purity and Identity Confirmation

The purity and identity of the synthesized **(+)-Carnegine** standard must be rigorously confirmed using a combination of analytical techniques.

Parameter	Method	Specification
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry (MS)	Spectra consistent with the structure of (+)-Carnegine.
Purity	HPLC-UV, GC-FID	≥ 98%
Residual Solvents	Headspace GC-MS	Within acceptable limits (e.g., ICH Q3C)
Water Content	Karl Fischer Titration	≤ 0.5%

Stability Testing

Stability testing ensures the integrity of the analytical standard over time. Studies should be conducted under various storage conditions according to ICH guidelines.[\[4\]](#)[\[5\]](#)

Condition	Duration	Testing Frequency
Long-term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6 months
Stress	Extreme heat, light, pH, oxidation	To establish degradation pathways

Quantitative Analysis of (+)-Carnegine

The following are detailed protocols for the quantification of **(+)-Carnegine** using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of **(+)-Carnegine** in bulk material and simple formulations.

3.1.1. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile: 0.1% Phosphoric acid in water (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	280 nm
Run Time	15 minutes

3.1.2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the **(+)-Carnegine** standard in methanol in a 10 mL volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **(+)-Carnegine** in the mobile phase to obtain a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of **(+)-Carnegine** against the concentration of the calibration standards. Determine the concentration of **(+)-Carnegine** in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS offers higher selectivity and sensitivity, making it suitable for the analysis of **(+)-Carnegine** in complex matrices like biological fluids.[6][7]

3.2.1. GC-MS Conditions

Parameter	Condition
GC Column	DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature	280°C
Oven Program	Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Mode	Splitless
MS Ion Source Temp	230°C
MS Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Mode	Selected Ion Monitoring (SIM)

3.2.2. Sample Preparation (for biological samples)

- Internal Standard: Spike the sample with an appropriate internal standard (e.g., isotopically labeled Carnegine or a structurally similar compound).
- Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate **(+)-Carnegine** from the matrix.[8]
 - LLE: Adjust the sample pH to basic (e.g., pH 9-10) and extract with an organic solvent like ethyl acetate.

- SPE: Use a C18 or mixed-mode cation exchange cartridge.
- Derivatization (optional): If necessary to improve volatility and peak shape, derivatize the extracted analyte using a suitable agent (e.g., silylation).
- Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.2.3. Data Analysis

Monitor characteristic ions for **(+)-Carnegine** and the internal standard in SIM mode. Quantify **(+)-Carnegine** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

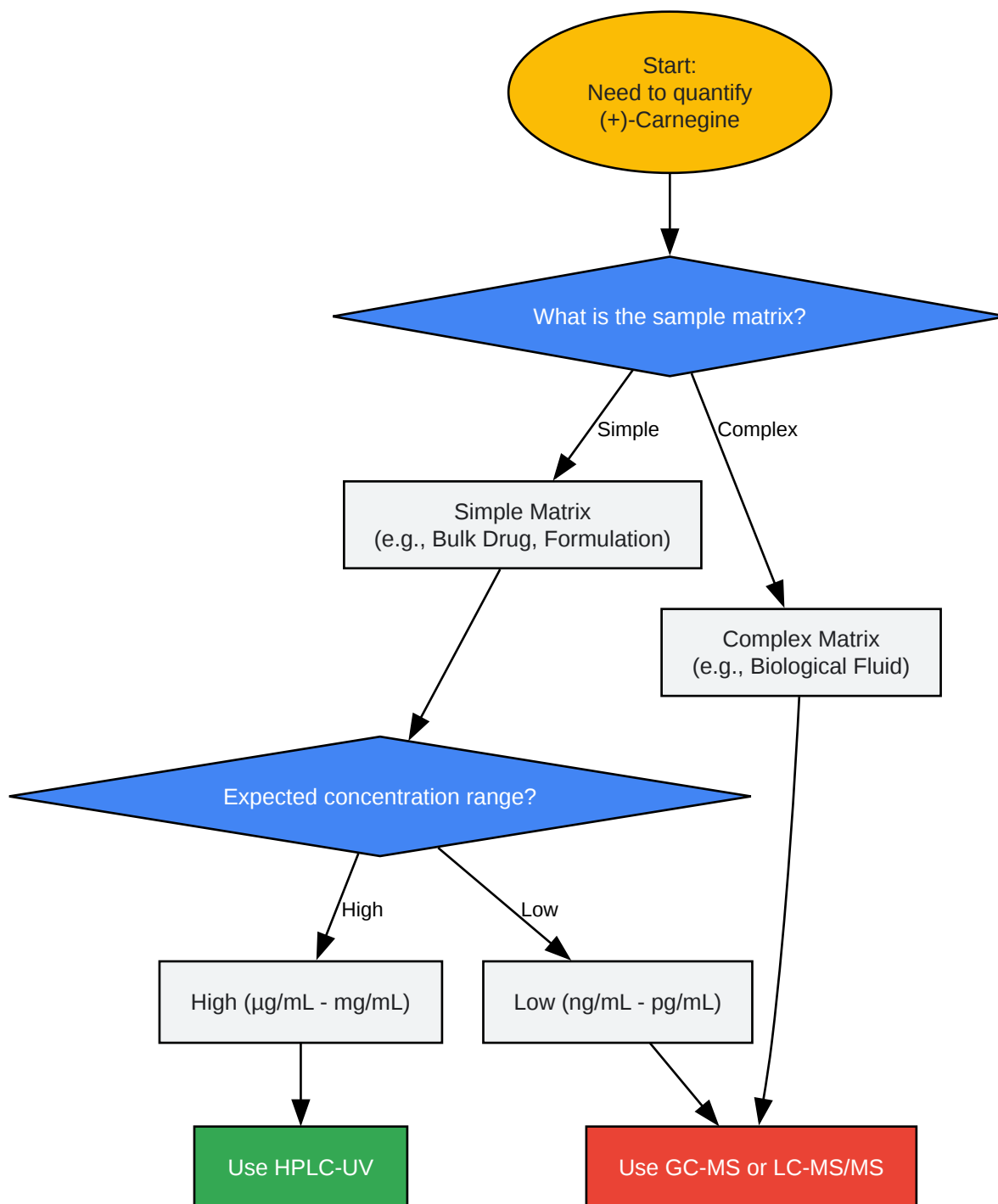
Method Validation

Both the HPLC and GC-MS methods should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

Validation Parameter	Description
Specificity	Ability to assess the analyte unequivocally in the presence of other components.
Linearity	Proportionality of the analytical signal to the concentration of the analyte over a defined range.
Range	The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy	The closeness of the test results obtained by the method to the true value.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness	The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow for (+)-Carnegine Quantification



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